benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine
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Overview
Description
benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is known for its applications in organic synthesis, particularly in the formation of azomethine ylides, which are valuable intermediates in the synthesis of N-heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine typically involves the reaction of benzylamine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the benzylamine attacks the trimethylsilylmethyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylsilylmethyl group.
Cycloaddition Reactions: It forms azomethine ylides, which readily undergo [3+2] cycloaddition reactions with α,β-unsaturated esters to form N-benzyl substituted pyrrolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Cycloaddition: Trifluoroacetic acid, zinc chloride, or cesium fluoride can be used to facilitate the formation of azomethine ylides.
Major Products
N-Benzyl Substituted Pyrrolidines: These are major products formed from the cycloaddition reactions of azomethine ylides with α,β-unsaturated esters.
Scientific Research Applications
benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various N-heterocycles, which are important in medicinal chemistry.
Medicinal Chemistry: The compound is explored for its potential as a sodium channel blocker, which could be useful in treating ischemic-related diseases.
Material Science: It serves as an intermediate in the synthesis of cyanoaminosilanes, which are used in the development of advanced materials.
Mechanism of Action
The mechanism of action of benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine involves the formation of azomethine ylides, which act as 1,3-dipoles in cycloaddition reactions. These ylides can react with various dipolarophiles to form N-heterocycles. The compound’s ability to block sodium channels is attributed to its interaction with the sodium channel proteins, inhibiting the flow of sodium ions and thereby reducing cellular excitability .
Comparison with Similar Compounds
Similar Compounds
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: This compound is similar in structure and also forms azomethine ylides for cycloaddition reactions.
N-(Trimethylsilylmethyl)benzylamine: Another related compound used in organic synthesis.
Uniqueness
benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine is unique due to the presence of the trifluoroethanamine group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of fluorinated N-heterocycles, which have significant applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-benzyl-2,2,2-trifluoro-1-methoxy-N-(trimethylsilylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F3NOSi/c1-19-13(14(15,16)17)18(11-20(2,3)4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKBDXACQIOYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)N(CC1=CC=CC=C1)C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415606-26-6 |
Source
|
Record name | benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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